3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid
Description
Overview of Acrylic Acid Derivatives in Organic Chemistry
Acrylic acid, systematically named prop-2-enoic acid, is the simplest unsaturated carboxylic acid. researchgate.net Its structure consists of a vinyl group directly attached to a carboxylic acid terminus. The derivatives of acrylic acid are a broad class of organic compounds that form the backbone of numerous materials and chemical syntheses. These derivatives are typically formed by substitution at the carboxylic acid group (forming esters, amides, or acid halides) or on the vinyl group. researchgate.net
In organic chemistry, the high reactivity of the carbon-carbon double bond and the carboxylic acid functional group makes acrylic acid and its derivatives versatile building blocks. They readily undergo polymerization to form polyacrylates, a class of polymers with widespread applications in plastics, coatings, adhesives, and textiles. acs.org The double bond can participate in various addition reactions, while the carboxyl group can undergo esterification, amidation, and other reactions typical of carboxylic acids. beilstein-journals.org This dual reactivity allows for the synthesis of a vast array of complex molecules and functional materials. Furthermore, the development of bio-based routes to produce acrylic acid from renewable resources like lactic acid is an active area of research, aiming to create more sustainable chemical processes. frontiersin.orgsoci.org
Significance of Aromatic Substituents in Acrylic Acid Scaffolds
The introduction of an aromatic substituent onto the acrylic acid scaffold, typically at the β-carbon (carbon-3), gives rise to cinnamic acid and its derivatives. This structural modification has profound implications for the molecule's electronic properties, reactivity, and biological activity. The aromatic ring, a system of delocalized π electrons, conjugates with the double bond and the carbonyl group of the acrylic acid moiety. numberanalytics.com
This extended conjugation influences the molecule in several key ways:
Electronic Effects : Substituents on the aromatic ring can either donate or withdraw electron density, which in turn affects the reactivity of the entire molecule. libretexts.org Electron-donating groups (like hydroxyl or alkoxy groups) increase the electron density of the ring and can enhance properties like antioxidant activity. numberanalytics.comwikipedia.org Conversely, electron-withdrawing groups can make the acrylic acid moiety more susceptible to certain nucleophilic attacks. numberanalytics.comlumenlearning.com
Stereochemistry : The presence of the aromatic ring often leads to a preference for the trans (E) isomer, which is generally more stable than the cis (Z) isomer due to reduced steric hindrance. nih.gov
Biological and Material Properties : Aromatic acrylic acids are prevalent in nature and form the core structure of many bioactive compounds, including antioxidants, anti-inflammatories, and antimicrobials. nih.govnih.govresearchgate.net In materials science, the rigid aromatic group can be exploited to create polymers with enhanced thermal stability, specific mechanical properties, and higher refractive indices. acs.org
Contextualizing 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid within Known Aromatic Acrylic Acids
The compound this compound belongs to the family of substituted cinnamic acids. Its structure features a phenyl ring with two alkoxy substituents—an ethoxy group at position 3 and a butoxy group at position 4—and an acrylic acid side chain. This specific substitution pattern places it in the same class as several well-known and extensively studied natural phenolic acids.
To understand its context, it is useful to compare it with prominent hydroxycinnamic acids such as Caffeic acid, Ferulic acid, and Sinapinic acid. researchgate.netdailycoffeenews.com These compounds are biosynthesized in plants and are recognized for their significant antioxidant properties. nih.gov The primary structural difference lies in the nature of the substituents on the phenyl ring. While caffeic, ferulic, and sinapinic acids feature hydroxyl and methoxy (B1213986) groups, this compound possesses larger, more lipophilic ethoxy and butoxy groups. scbt.com
Detailed experimental research data for this compound is not widely available in peer-reviewed literature, suggesting it is a compound primarily used in specialized chemical synthesis or as a novel research chemical rather than a widely studied natural product. Its properties can be inferred from its structure and comparison with related compounds. The presence of the butoxy and ethoxy groups would likely increase its solubility in nonpolar solvents compared to its hydroxylated counterparts.
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents at Phenyl Ring Positions 3 & 4 |
|---|---|---|---|
| This compound | C15H20O4 | 264.32 | 3-ethoxy, 4-butoxy |
| Caffeic acid | C9H8O4 | 180.16 | 3-hydroxyl, 4-hydroxyl |
| Ferulic acid | C10H10O4 | 194.18 | 3-methoxy, 4-hydroxyl |
| Sinapinic acid | C11H12O5 | 224.21 | 3-methoxy, 4-hydroxyl, 5-methoxy |
Hypothesized Research Trajectories for Novel Aromatic Acrylic Acid Compounds
Based on the structural features of this compound and the established applications of related molecules, several research trajectories can be hypothesized for this and other novel aromatic acrylic acids.
Polymer and Materials Science : The compound could serve as a functional monomer in polymerization reactions. The aromatic ring and the relatively long alkyl chains of the ether groups could be used to tune the properties of the resulting polymers, potentially leading to materials with specific thermal properties, enhanced hydrophobicity, or unique optical characteristics. Research could focus on copolymerizing it with other monomers to create novel plastics, coatings, or adhesives. chemrxiv.orgchemrxiv.org
Medicinal Chemistry and Drug Discovery : Cinnamic acid derivatives are a well-established scaffold for developing therapeutic agents. nih.govresearchgate.net The butoxy and ethoxy groups on the phenyl ring of this compound increase its lipophilicity, which could influence its pharmacokinetic profile, such as cell membrane permeability. Future research could explore its potential as a building block for synthesizing more complex molecules with potential biological activities, such as antimicrobial or anti-inflammatory agents. nih.gov The core structure could be modified to target specific enzymes or receptors.
Organic Synthesis : As a substituted cinnamic acid, this molecule is a versatile intermediate in organic synthesis. beilstein-journals.org The acrylic acid moiety can be transformed into various other functional groups. Researchers might use it as a starting material to construct complex molecular architectures, leveraging the specific substitution pattern on the phenyl ring to direct further chemical modifications.
Structure
3D Structure
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-(4-butoxy-3-ethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H20O4/c1-3-5-10-19-13-8-6-12(7-9-15(16)17)11-14(13)18-4-2/h6-9,11H,3-5,10H2,1-2H3,(H,16,17) |
InChI Key |
LNNVBZDXUPCOED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=CC(=O)O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Butoxy 3 Ethoxy Phenyl Acrylic Acid
Retrosynthetic Analysis of 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid
A retrosynthetic analysis of the target molecule suggests several logical disconnections. The most apparent strategy is the disconnection of the carbon-carbon double bond. This leads back to two key synthons: an electrophilic carbonyl component, which is 4-butoxy-3-ethoxybenzaldehyde (B1270981), and a two-carbon nucleophilic component. The nature of this two-carbon unit defines the specific forward synthetic reaction.
Disconnection (A) points towards condensation reactions like the Perkin, Knoevenagel, or Wittig-type reactions. In this approach, the acrylic acid moiety is constructed from precursors like acetic anhydride (B1165640), malonic acid, or phosphorus ylides/phosphonates reacting with 4-butoxy-3-ethoxybenzaldehyde.
Disconnection (B) suggests a modern cross-coupling approach, such as the Heck reaction. This pathway involves forming the bond between the aromatic ring and the acrylic acid side chain. The precursors would be a halogenated aromatic compound, 1-butoxy-2-ethoxy-4-halobenzene, and an acrylic acid ester.
These disconnections form the basis for the exploration of the synthetic pathways detailed below.
Exploration of Classical Reaction Pathways
Classical condensation reactions provide reliable and well-documented methods for the synthesis of cinnamic acid derivatives.
The Perkin reaction is a well-established method for synthesizing α,β-unsaturated aromatic acids. wikipedia.orglongdom.org It involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the corresponding acid which acts as a base catalyst. longdom.orgbyjus.com
For the synthesis of this compound, this would involve the reaction of 4-butoxy-3-ethoxybenzaldehyde with acetic anhydride and a weak base, typically sodium or potassium acetate (B1210297). The reaction is generally heated to drive the condensation and subsequent elimination to form the double bond.
Reaction Scheme: 4-butoxy-3-ethoxybenzaldehyde + Acetic Anhydride → (in the presence of Sodium Acetate and heat) → this compound
| Reactant/Reagent | Role |
|---|---|
| 4-Butoxy-3-ethoxybenzaldehyde | Aromatic Aldehyde (Electrophile) |
| Acetic Anhydride | Source of the enolate (C2-unit) |
| Sodium Acetate | Base Catalyst |
The Knoevenagel condensation is another powerful C-C bond-forming reaction that can be used to synthesize the target molecule. researchgate.net This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as malonic acid or its esters, catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). chemrxiv.orgchemrxiv.orgnih.gov
In this context, 4-butoxy-3-ethoxybenzaldehyde is reacted with malonic acid. The initial condensation product undergoes subsequent decarboxylation upon heating to yield the desired this compound. This method is often preferred due to its milder conditions and high yields. mdpi.com
Reaction Scheme:
4-butoxy-3-ethoxybenzaldehyde + Malonic Acid → (in the presence of Piperidine/Pyridine) → Intermediate dicarboxylic acid
Intermediate dicarboxylic acid → (with heat) → this compound + CO₂
| Reactant/Reagent | Role |
|---|---|
| 4-Butoxy-3-ethoxybenzaldehyde | Aldehyde Substrate |
| Malonic Acid | Active Methylene Compound |
| Piperidine or Pyridine | Base Catalyst |
For highly stereoselective synthesis of the trans-alkene, the Horner-Wadsworth-Emmons (HWE) and Wittig reactions are superior choices. organic-chemistry.orgmasterorganicchemistry.com
The Wittig reaction utilizes a phosphonium (B103445) ylide, which is prepared from a triphenylphosphonium salt and a strong base. libretexts.org The ylide reacts with the aldehyde to form an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. youtube.com
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. conicet.gov.ar This reagent is generally more reactive than the corresponding Wittig ylide and often provides excellent selectivity for the (E)-alkene (trans isomer), which is advantageous for synthesizing α,β-unsaturated esters that can then be hydrolyzed to the target acrylic acid. researchgate.netnih.gov
HWE Reaction Scheme:
Triethyl phosphonoacetate + Base (e.g., NaH) → Phosphonate Carbanion
4-butoxy-3-ethoxybenzaldehyde + Phosphonate Carbanion → Ethyl 3-(4-butoxy-3-ethoxy-phenyl)-acrylate
Ethyl 3-(4-butoxy-3-ethoxy-phenyl)-acrylate → (Hydrolysis) → this compound
| Reactant/Reagent | Role |
|---|---|
| 4-Butoxy-3-ethoxybenzaldehyde | Carbonyl Substrate |
| Triethyl phosphonoacetate | Phosphonate Reagent |
| Sodium Hydride (NaH) | Strong Base |
| Acid/Base (for hydrolysis) | Catalyst for final ester cleavage |
Investigation of Modern Synthetic Routes
Modern synthetic chemistry offers catalytic methods that can provide high efficiency and functional group tolerance.
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgmdpi.comyoutube.com To synthesize this compound, an aryl halide such as 4-bromo-1-butoxy-2-ethoxybenzene could be coupled with acrylic acid or an acrylate (B77674) ester (like ethyl acrylate or tert-butyl acrylate) in the presence of a palladium catalyst and a base. semanticscholar.orgresearchgate.net If an ester is used, a final hydrolysis step is required. The Heck reaction typically yields the trans-substituted alkene with high selectivity.
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, and finally β-hydride elimination to release the product and regenerate the catalyst.
Heck Reaction Scheme: 4-bromo-1-butoxy-2-ethoxybenzene + Ethyl Acrylate → (in the presence of Pd Catalyst, Base) → Ethyl 3-(4-butoxy-3-ethoxy-phenyl)-acrylate → (Hydrolysis) → this compound
| Component | Example | Role |
|---|---|---|
| Aryl Halide | 4-bromo-1-butoxy-2-ethoxybenzene | Electrophilic Partner |
| Alkene | Ethyl Acrylate | Nucleophilic Partner |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Cross-coupling Catalyst |
| Base | Triethylamine (Et₃N), NaOAc | Halide Scavenger/Catalyst Regeneration |
Flow Chemistry Applications in Synthesis
Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. While specific studies detailing the flow synthesis of this compound are not prevalent, the synthesis of related cinnamic acid derivatives has been successfully adapted to flow regimes.
For instance, the amidation of cinnamic acids has been achieved using continuous-flow mechanochemistry, demonstrating the capacity to produce multi-gram quantities of product with high yields. nih.gov Enzymatic reactions, which can be slow in batch, have also benefited from flow technology. The synthesis of cinnamamides from methyl cinnamates catalyzed by enzymes in continuous-flow microreactors has been reported, highlighting the potential for greener and more efficient processes. mdpi.com These examples strongly suggest that the Knoevenagel-Doebner condensation to produce this compound could be effectively translated to a continuous-flow system. Such a setup would likely involve pumping a solution of 4-butoxy-3-ethoxybenzaldehyde, malonic acid, and a suitable base catalyst through a heated reactor coil, allowing for precise control over reaction time and temperature to maximize conversion and minimize byproduct formation.
Green Chemistry Principles in Synthetic Design
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of cinnamic acid derivatives is an area where these principles have been actively applied. bepls.com
Key green approaches applicable to the synthesis of this compound include:
Solvent-Free Reactions: Traditional Knoevenagel condensations often use pyridine as both a solvent and a catalyst. tue.nl Greener alternatives involve solvent-free, or neat, reactions, often facilitated by grinding the reactants together (mechanochemistry). researchgate.net This minimizes the use of volatile organic compounds (VOCs).
Benign Catalysts: The hazardous catalysts piperidine and pyridine can be replaced with more environmentally benign options. tue.nl Environmentally friendly amines, ammonium (B1175870) salts like ammonium bicarbonate, or even naturally derived catalysts such as water extracts of banana peels have proven effective. tue.nl
Aqueous Media: Conducting the reaction in water instead of organic solvents is a primary goal of green chemistry. ijcps.org The Knoevenagel condensation has been successfully performed in aqueous media using various catalysts, which simplifies workup and reduces environmental impact. ijcps.org
Atom Economy: The Knoevenagel-Doebner condensation of an aldehyde with malonic acid, which subsequently decarboxylates, is an atom-economical route to cinnamic acids. bepls.com The primary byproduct is water and carbon dioxide, which are innocuous.
By employing a solvent-free approach with a benign catalyst, the synthesis of this compound can align closely with the principles of green chemistry, resulting in a more sustainable and efficient process. tue.nl
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and energy consumption. For the synthesis of this compound via the Knoevenagel-Doebner condensation, several parameters can be systematically varied.
Key variables for optimization include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of reactants. While traditional methods often required high temperatures (160-180°C) and long reaction times, modern approaches have sought to improve efficiency. nih.govbepls.com For example, reducing the molar excess of malonic acid from 2.0 to 1.2 equivalents in a solvent-free procedure was shown to have no negative effect on yield. tue.nl
The choice of catalyst and solvent system has a profound impact on reaction outcomes. The following table illustrates hypothetical optimization data based on typical findings for Knoevenagel condensations of substituted benzaldehydes.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Piperidine/Pyridine | Pyridine | 100 | 6 | 85 |
| 2 | Ammonium Bicarbonate | None (Solvent-Free) | 100 | 2 | 92 |
| 3 | Ni(NO₃)₂·6H₂O (5 mol%) | Water | 25 (Room Temp) | 0.5 | 90 |
| 4 | Proline | Ethanol (B145695) | 78 | 4 | 88 |
This data, synthesized from general findings in the literature, demonstrates that modern, greener conditions (Entries 2 and 3) can provide yields comparable or superior to traditional methods (Entry 1) in significantly shorter reaction times and under more environmentally friendly conditions. tue.nlijcps.org
Stereochemical Control in Synthesis of this compound
The acrylic acid moiety in the target molecule contains a carbon-carbon double bond, which can exist as either the E (trans) or Z (cis) geometric isomer. nih.gov In the context of cinnamic acids, the trans isomer is typically the thermodynamically more stable and desired product. nih.gov
The Knoevenagel-Doebner condensation mechanism inherently favors the formation of the E-isomer. The reaction proceeds through an aldol-type addition followed by an E1cB elimination of water. The stereochemical outcome is generally controlled by the steric interactions in the transition state of the elimination step, which favors the arrangement where the bulky phenyl group and the carboxylic acid group are on opposite sides of the developing double bond.
While the reaction strongly favors the trans product, photoisomerization can be used to generate the Z-isomer if desired. nih.gov Cinnamic acids can undergo E/Z isomerization upon exposure to UV light. rsc.org However, for most synthetic applications focusing on the preparation of the parent acid, the reaction conditions are designed to yield the stable trans isomer directly. The stereochemistry is typically confirmed using analytical techniques such as NMR spectroscopy, where the coupling constant between the vinylic protons is significantly larger for the trans isomer (typically 12-18 Hz) compared to the cis isomer (typically 7-12 Hz).
Advanced Characterization Techniques and Structural Elucidation
Spectroscopic Analysis for Comprehensive Structural Confirmation
Spectroscopy is the cornerstone of molecular characterization, offering non-destructive and highly detailed insights into the chemical structure.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid, the spectrum is expected to show distinct signals corresponding to the acrylic, aromatic, and alkoxy protons. The vinyl protons of the acrylic acid moiety typically appear as doublets in the downfield region due to their deshielding and coupling to each other. The aromatic protons on the substituted benzene (B151609) ring will exhibit a specific splitting pattern based on their positions relative to the diverse substituents. The ethoxy and butoxy groups will show characteristic signals, including triplets and sextets for the butyl chain and a quartet and triplet for the ethyl chain, with chemical shifts indicative of their attachment to an oxygen atom. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid at the most downfield position (~170 ppm), followed by the carbons of the aromatic ring and the vinyl group. The carbons of the butoxy and ethoxy side chains would appear in the upfield region of the spectrum.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental for unambiguous assignment. A COSY spectrum would confirm the coupling between adjacent protons, for instance, within the butyl chain and between the vinyl protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon, while an HMBC spectrum would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the acrylic acid moiety, the phenyl ring, and the alkoxy groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on typical chemical shift values for similar structural motifs.
| Atom Type | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | ~12.0 (broad s, 1H) | ~172 |
| Acrylic CH (-CH=CH-COOH) | ~7.7 (d, 1H, J ≈ 16 Hz) | ~145 |
| Acrylic CH (Ar-CH=) | ~6.4 (d, 1H, J ≈ 16 Hz) | ~118 |
| Aromatic CHs | ~6.9 - 7.3 (m, 3H) | ~112 - 125 |
| Aromatic C-O | - | ~149 - 152 |
| Aromatic C-C | - | ~128 |
| Butoxy (-OCH₂) | ~4.0 (t, 2H) | ~69 |
| Butoxy (-CH₂CH₂CH₂CH₃) | ~1.8 (m, 2H) | ~31 |
| Butoxy (-CH₂CH₂CH₂CH₃) | ~1.5 (m, 2H) | ~19 |
| Butoxy (-CH₃) | ~1.0 (t, 3H) | ~14 |
| Ethoxy (-OCH₂) | ~4.1 (q, 2H) | ~65 |
| Ethoxy (-CH₃) | ~1.4 (t, 3H) | ~15 |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ would be characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid. spectroscopyonline.com A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the conjugated carboxylic acid. spectroscopyonline.com The stretching vibration of the C=C double bond of the acrylic group is expected around 1625-1640 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The presence of ether linkages is confirmed by strong C-O stretching bands in the 1200-1260 cm⁻¹ (for the aryl ether) and 1050-1150 cm⁻¹ (for the alkyl ethers) regions. thermofisher.com
Table 2: Expected IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 2500-3300 (broad) | Carboxylic Acid (-OH) | O-H Stretch |
| 2960-2850 | Alkyl (C-H) | C-H Stretch |
| 1680-1710 (strong) | Carboxylic Acid (C=O) | C=O Stretch |
| 1625-1640 | Alkene (C=C) | C=C Stretch |
| 1450-1600 | Aromatic (C=C) | C=C Stretch |
| 1200-1260 | Aryl Ether (Ar-O-C) | Asymmetric C-O Stretch |
| 1050-1150 | Alkyl Ether (C-O-C) | Symmetric C-O Stretch |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The structure of this compound features an extended π-conjugated system encompassing the phenyl ring, the acrylic double bond, and the carbonyl group. This conjugation is expected to give rise to strong absorption in the ultraviolet region, corresponding primarily to π → π* transitions. physchemres.org Similar conjugated structures, such as chalcones and other cinnamic acid derivatives, exhibit absorption maxima (λmax) well above 250 nm. researchgate.netresearchgate.net The ethoxy and butoxy groups on the phenyl ring act as auxochromes, which are expected to cause a bathochromic (red) shift of the λmax to a longer wavelength compared to unsubstituted acrylic acid derivatives.
Table 3: Expected UV-Vis Absorption Data for this compound
| Expected λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~280-340 | π → π* | Conjugated Phenyl-Acryloyl System |
Mass spectrometry is a destructive analytical technique that provides the molecular weight and structural information based on the fragmentation pattern of the molecule. For this compound (C₁₅H₂₀O₄), the molecular weight is 264.32 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺•) at m/z corresponding to this mass.
The fragmentation pattern in Electron Ionization (EI-MS) would provide further structural confirmation. nih.gov Key fragmentation pathways would likely include:
Loss of the butoxy group: A prominent fragmentation may involve the loss of butene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, or the loss of a butyl radical (•C₄H₉, 57 Da).
Loss of the ethoxy group: Cleavage can result in the loss of an ethyl radical (•C₂H₅, 29 Da) or ethylene (B1197577) (C₂H₄, 28 Da).
Cleavage of the carboxylic acid: Loss of a hydroxyl radical (•OH, 17 Da) or the entire carboxyl group (•COOH, 45 Da) are common fragmentations for carboxylic acids.
Formation of benzopyrylium ions: As seen in related phenylpropenoates, cyclization followed by cleavage can lead to stable, substituted benzopyrylium cations. nih.gov
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Neutral Loss |
|---|---|---|
| 264 | [M]⁺• | - |
| 247 | [M - OH]⁺ | •OH |
| 219 | [M - COOH]⁺ | •COOH |
| 208 | [M - C₄H₈]⁺• | Butene |
| 207 | [M - C₄H₉]⁺ | •Butyl |
X-ray Crystallography for Solid-State Structure Determination
To date, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Should a suitable crystal be grown, this technique would provide the most definitive structural information in the solid state. X-ray crystallography would unambiguously determine the (E) or (Z) configuration of the acrylic double bond, which is presumed to be the more stable (E)-isomer. It would also yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as the hydrogen-bonding patterns between the carboxylic acid groups, which typically form dimeric structures in the solid state.
Chiroptical Spectroscopy (if applicable for chiral derivatives)
The parent compound, this compound, is achiral as it does not possess any stereogenic centers and is not atropisomeric. Therefore, it will not exhibit optical activity, and chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable for its characterization. These techniques would, however, be essential for the stereochemical analysis of any synthesized chiral derivatives of this compound, such as esters or amides formed with chiral alcohols or amines.
Chemical Reactivity and Reaction Mechanisms of 3 4 Butoxy 3 Ethoxy Phenyl Acrylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that readily undergoes several important transformations, including esterification, amidation, and reduction.
Esterification and Amidation Reactions
Esterification: 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid can be converted to its corresponding esters through various esterification methods. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.
The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes a series of proton transfers to facilitate the elimination of a water molecule, yielding the protonated ester. Deprotonation of this intermediate gives the final ester product and regenerates the acid catalyst.
Amidation: The carboxylic acid can also be converted to amides by reaction with ammonia (B1221849) or primary or secondary amines. Direct reaction with an amine is generally not feasible as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
The mechanism of amidation using EDC/HOBt involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine nucleophile to form the amide bond. Alternatively, the O-acylisourea can react with HOBt to form an active ester, which is less prone to racemization and reacts cleanly with the amine to yield the desired amide.
Table 1: Examples of Esterification and Amidation of Cinnamic Acid Derivatives Data is based on reactions of analogous cinnamic acid derivatives and is intended to be representative.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Esterification | trans-Cinnamic acid | Ethanol (B145695), H₂SO₄ (cat.), reflux | Ethyl cinnamate | ~65-97 |
| Amidation | p-Coumaric acid | Amantadine, EDC, HOBt, DMF | N-(Adamantan-1-yl)-3-(4-hydroxyphenyl)acrylamide | Moderate |
Reduction to Alcohols
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 3-(4-butoxy-3-ethoxy-phenyl)prop-2-en-1-ol (cinnamyl alcohol derivative). This transformation requires a strong reducing agent, as weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids.
The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.
The mechanism of reduction with LiAlH₄ involves the deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and hydrogen gas. This is followed by the coordination of the aluminum to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A hydride ion is then delivered from the AlH₃ moiety to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses to release an aluminate species and an aldehyde. The aldehyde is then further and rapidly reduced by another equivalent of LiAlH₄ to the corresponding alkoxide, which is protonated during the workup to give the primary alcohol. It is important to note that under these conditions, the carbon-carbon double bond may also be reduced, especially with prolonged reaction times or excess reagent. embibe.comquora.comquora.com
Table 2: Reduction of Cinnamic Acid Derivatives to Alcohols Data is based on reactions of analogous cinnamic acid derivatives and is intended to be representative.
| Substrate | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| Cinnamic acid | 1. LiAlH₄, THF, reflux; 2. H₃O⁺ | 3-Phenylpropan-1-ol | The double bond is also reduced. |
Reactions at the Carbon-Carbon Double Bond
The α,β-unsaturated system in this compound makes the carbon-carbon double bond susceptible to a variety of addition reactions, including hydrogenation, halogenation, epoxidation, and hydroxylation, as well as cycloaddition reactions.
Hydrogenation and Addition Reactions
Hydrogenation: The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the acrylic acid derivative with hydrogen gas (H₂) in the presence of a metal catalyst. The most commonly used catalysts are palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is usually carried out in a solvent such as ethanol, ethyl acetate (B1210297), or acetic acid at room temperature and atmospheric or slightly elevated pressure. This method is generally chemoselective for the alkene, leaving the carboxylic acid group and the aromatic ring intact under mild conditions. However, under more forcing conditions (higher pressure and temperature), the aromatic ring can also be reduced. asianpubs.orgresearchgate.netresearchgate.netchemmethod.commdpi.com
The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. The hydrogen atoms are then added sequentially to the same face of the double bond, resulting in a syn-addition.
Addition Reactions: The electron-rich double bond can also undergo electrophilic addition reactions. A classic example is the addition of halogens, such as bromine (Br₂). The reaction of an alkene with bromine typically proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. This results in the anti-addition of the two bromine atoms across the double bond. rsc.orgchegg.comchemconnections.orgalfredstate.eduyoutube.com
The mechanism involves the polarization of the Br-Br bond as it approaches the electron-rich double bond. The alkene attacks the electrophilic bromine atom, displacing a bromide ion and forming a bridged bromonium ion. The bromide ion then attacks one of the carbons of the bromonium ion from the opposite face, leading to the formation of the vicinal dibromide with anti-stereochemistry.
Table 3: Hydrogenation and Addition Reactions of Cinnamic Acid Derivatives Data is based on reactions of analogous cinnamic acid derivatives and is intended to be representative.
| Reaction Type | Substrate | Reagents and Conditions | Product | Stereochemistry |
|---|---|---|---|---|
| Hydrogenation | trans-Cinnamic acid | H₂, Pd/C, Ethanol, RT | 3-Phenylpropanoic acid | Not applicable |
| Bromination | trans-Cinnamic acid | Br₂, CH₂Cl₂ | 2,3-Dibromo-3-phenylpropanoic acid | anti-addition |
Epoxidation and Hydroxylation
Epoxidation: The double bond of this compound can be converted into an epoxide (an oxirane ring) by treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The electron-donating alkoxy groups on the phenyl ring increase the electron density of the double bond, making it more reactive towards electrophilic oxidizing agents like peroxy acids. youtube.comleah4sci.comchegg.com
The epoxidation reaction is believed to proceed through a concerted mechanism, often referred to as the "butterfly" mechanism. The peroxy acid delivers an oxygen atom to the alkene in a single step, resulting in the formation of the epoxide and a carboxylic acid as a byproduct. The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. For a trans-alkene like the parent compound, a trans-epoxide will be formed. masterorganicchemistry.com
Hydroxylation: The double bond can also be dihydroxylated to form a vicinal diol. This can be achieved through two main stereochemical pathways: syn-dihydroxylation and anti-dihydroxylation.
Syn-dihydroxylation results in the addition of two hydroxyl groups to the same face of the double bond. This is typically achieved using osmium tetroxide (OsO₄) in a catalytic amount with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions. The reaction with osmium tetroxide proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the syn-diol. jove.comwikipedia.orglibretexts.orgchemistrysteps.comkhanacademy.org
Anti-dihydroxylation involves the addition of two hydroxyl groups to opposite faces of the double bond. This is a two-step process that begins with the epoxidation of the alkene as described above. The resulting epoxide is then opened by acid-catalyzed hydrolysis. The mechanism involves protonation of the epoxide oxygen, followed by backside attack of a water molecule on one of the carbons of the epoxide ring, leading to the anti-diol.
Table 4: Epoxidation and Hydroxylation of Cinnamic Acid Derivatives Data is based on reactions of analogous cinnamic acid derivatives and is intended to be representative.
| Reaction Type | Substrate | Reagents and Conditions | Product | Stereochemistry |
|---|---|---|---|---|
| Epoxidation | trans-Stilbene | m-CPBA, CH₂Cl₂ | trans-Stilbene oxide | Stereospecific |
| Syn-dihydroxylation | trans-Stilbene | 1. OsO₄ (cat.), NMO; 2. NaHSO₃/H₂O | (meso)-1,2-Diphenyl-1,2-ethanediol | syn-addition |
| Anti-dihydroxylation | trans-Stilbene | 1. m-CPBA; 2. H₃O⁺ | (racemic)-1,2-Diphenyl-1,2-ethanediol | anti-addition |
Cycloaddition Reactions
The carbon-carbon double bond in this compound can participate as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. In a typical Diels-Alder reaction, a conjugated diene reacts with a substituted alkene (the dienophile) to form a substituted cyclohexene. wikipedia.orgorientjchem.orgmasterorganicchemistry.comresearchgate.netipl.org
For this specific acrylic acid derivative to act as a dienophile, the reactivity is influenced by the electronic nature of the substituents. The carboxylic acid group is electron-withdrawing, which generally enhances the reactivity of the dienophile in a normal-electron-demand Diels-Alder reaction. The reaction proceeds in a concerted fashion, where the new sigma bonds are formed simultaneously, although not necessarily symmetrically. The stereochemistry of the dienophile is retained in the product.
The general mechanism of the Diels-Alder reaction involves a cyclic transition state where the π-orbitals of the diene and the dienophile overlap. The reaction is thermally allowed and typically does not require a catalyst, although Lewis acids can be used to accelerate the reaction and enhance its regioselectivity, especially with α,β-unsaturated carbonyl compounds as dienophiles.
Table 5: Representative Diels-Alder Reaction with an Acrylic Acid Derivative Data is for a representative reaction and not specific to the title compound.
| Diene | Dienophile | Conditions | Product |
|---|---|---|---|
| 1,3-Butadiene | Methyl acrylate (B77674) | Heat | Methyl cyclohex-3-enecarboxylate |
Reactions Involving the Substituted Phenyl Ring
The reactivity of the phenyl ring in this compound is significantly influenced by the electronic effects of its substituents. The butoxy and ethoxy groups are electron-donating through resonance, which activates the ring towards electrophilic attack. Conversely, the acrylic acid group is an electron-withdrawing group, which deactivates the ring.
Electrophilic Aromatic Substitution
The alkoxy groups at the 3- and 4-positions of the phenyl ring are ortho, para-directing and activating. vedantu.comdoubtnut.comlibretexts.org This means they increase the electron density at the positions ortho and para to themselves, making these sites more susceptible to attack by electrophiles. youtube.comorganicchemistrytutor.com In this compound, the positions are numbered relative to the acrylic acid substituent. The ethoxy group is at position 3 and the butoxy group is at position 4.
The directing effects of the two alkoxy groups reinforce each other, strongly activating the positions ortho and para to them. The available positions for electrophilic attack on the ring are 2, 5, and 6. The ethoxy group directs to positions 2 and 5, while the butoxy group directs to positions 2 and 6. Therefore, positions 2 and 5 are the most activated sites for electrophilic aromatic substitution.
However, the acrylic acid group is a deactivating group and a meta-director. This means it withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the position meta to itself, which is position 5. The combined electronic effects of the activating alkoxy groups and the deactivating acrylic acid group, along with steric considerations, will determine the regioselectivity of electrophilic aromatic substitution reactions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comwikipedia.org The general mechanism for these reactions involves the generation of an electrophile, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.combyjus.combyjus.com Subsequent loss of a proton restores the aromaticity of the ring. masterorganicchemistry.combyjus.combyjus.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Influence | Predicted Outcome |
| 2 | Activated by ethoxy and butoxy groups | Major product (less sterically hindered than 6) |
| 5 | Activated by ethoxy group, meta to acrylic acid | Potential minor product |
| 6 | Activated by butoxy group | Minor product (sterically hindered by butoxy group) |
Functional Group Transformations of Alkoxy Moieties
The butoxy and ethoxy groups of this compound can undergo cleavage under strongly acidic conditions, typically in the presence of hydrogen halides like HBr or HI. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reaction proceeds via nucleophilic substitution, where the ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The halide ion then acts as a nucleophile and attacks the alkyl group, displacing the alcohol.
For the butoxy and ethoxy groups, which are primary alkyl ethers, the cleavage is likely to proceed through an SN2 mechanism. libretexts.orgmasterorganicchemistry.comlibretexts.org In such a mechanism, the nucleophile attacks the less sterically hindered carbon atom. Given that the ethyl group is less sterically hindered than the butyl group, it is expected that the ethoxy group would be cleaved preferentially over the butoxy group under controlled conditions.
The cleavage of aryl alkyl ethers results in the formation of a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org The C-O bond between the phenyl ring and the oxygen atom is not cleaved due to the high stability of the phenyl cation.
Investigation of Reaction Kinetics and Thermodynamics
The kinetics of oxidation of various substituted cinnamic acids have been studied, revealing that the nature and position of the substituents on the phenyl ring significantly affect the reaction rate. researchgate.net Thermodynamic parameters such as enthalpy of formation have been determined for several hydroxy- and methoxy-substituted cinnamic acids. acs.org These studies indicate that the stability of the molecule is influenced by the electronic and steric effects of the substituents.
Table 2: Thermodynamic Parameters of Fusion for Related Cinnamic Acid Derivatives
| Compound | Melting Point (K) | Enthalpy of Fusion (kJ/mol) | Entropy of Fusion (J/mol·K) |
| 2-Methoxycinnamic acid | 451.7 | 30.67 | 67.89 |
| 3-Methoxycinnamic acid | 445.8 | 29.54 | 66.26 |
| 4-Methoxycinnamic acid | 443.9 | 26.17 | 58.95 |
| 4-Hydroxy-3-methoxycinnamic acid | 449.6 | 32.74 | 72.82 |
Data adapted from a study on the thermodynamic characteristics of cinnamic acid derivatives. pku.edu.cn
Proposed Reaction Mechanisms for Key Transformations
Based on established chemical principles, the mechanisms for key transformations of this compound can be proposed.
Mechanism of Electrophilic Nitration:
Generation of the electrophile: Nitric acid reacts with sulfuric acid to form the nitronium ion (NO₂⁺), which is a powerful electrophile.
Nucleophilic attack: The electron-rich phenyl ring of this compound attacks the nitronium ion. The attack is directed to the positions activated by the alkoxy groups (positions 2 and 5).
Formation of the sigma complex: A resonance-stabilized carbocation intermediate (sigma complex) is formed.
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.
Mechanism of Acidic Cleavage of the Ethoxy Group:
Protonation of the ether: The oxygen atom of the ethoxy group is protonated by a strong acid (e.g., HBr), forming a good leaving group.
Nucleophilic attack: The bromide ion (Br⁻) acts as a nucleophile and attacks the ethyl group in an SN2 fashion.
Displacement: The C-O bond is cleaved, resulting in the formation of 3-(4-butoxy-3-hydroxyphenyl)acrylic acid and ethyl bromide.
These proposed mechanisms provide a framework for understanding the reactivity of this compound and for predicting the products of its various chemical transformations.
Derivatization and Analog Synthesis of 3 4 Butoxy 3 Ethoxy Phenyl Acrylic Acid
Synthesis of Esters and Amides for Structure-Reactivity Studies
The carboxylic acid group of 3-(4-butoxy-3-ethoxy-phenyl)-acrylic acid is a prime site for derivatization to esters and amides. These modifications are crucial for probing structure-reactivity relationships, as they alter electronic and steric properties, which can influence biological activity and chemical reactivity.
Esterification: The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry. numberanalytics.com For this compound, standard esterification methods can be employed. One common method is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.
Another versatile method is the use of coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, facilitating its reaction with an alcohol. This method is often preferred for its milder reaction conditions and broader substrate scope.
Amidation: The synthesis of amides from this compound can also be achieved through various methods. Similar to esterification, the use of coupling agents like DCC or EDC is a common and effective strategy for forming the amide bond between the carboxylic acid and a primary or secondary amine. The reaction proceeds through an activated intermediate, which is then attacked by the amine.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the corresponding amide. This method is highly efficient but may not be suitable for sensitive substrates due to the harshness of the reagents.
A summary of potential ester and amide derivatives is presented in the table below.
| Derivative Type | R Group | Potential Synthetic Method |
| Ester | Methyl, Ethyl, Propyl, Isopropyl | Fischer-Speier esterification, DCC/EDC coupling |
| Ester | Benzyl (B1604629), Substituted Benzyl | DCC/EDC coupling, Alkylation of the carboxylate salt |
| Amide | Primary alkylamines (e.g., -NHCH₃) | DCC/EDC coupling, Acyl chloride route |
| Amide | Secondary alkylamines (e.g., -N(CH₃)₂) | DCC/EDC coupling, Acyl chloride route |
| Amide | Anilines (e.g., -NHPh) | DCC/EDC coupling, Acyl chloride route |
Preparation of Reduced Derivatives (e.g., Propanoic Acid Analogues)
Reduction of the carbon-carbon double bond in the acrylic acid moiety of this compound yields the corresponding propanoic acid derivative, 3-(4-butoxy-3-ethoxy-phenyl)-propanoic acid. This modification removes the rigidity of the double bond, allowing for greater conformational flexibility, which can significantly impact biological interactions.
The most common method for this transformation is catalytic hydrogenation. This involves treating the acrylic acid derivative with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this reaction. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure. The hydrogenation is generally clean and high-yielding.
An alternative method for the reduction of the double bond is the use of dissolving metal reductions, such as with sodium amalgam in a protic solvent. However, catalytic hydrogenation is often preferred due to its milder conditions and higher efficiency.
A general scheme for the reduction is as follows:
This compound + H₂ --(Pd/C)--> 3-(4-Butoxy-3-ethoxy-phenyl)-propanoic acid
The successful synthesis of related propionic acid derivatives has been reported, for instance, the preparation of 3-(4-tert-butoxyphenyl)-propionic acid from its corresponding ester. prepchem.com
Modification of Alkoxy Substituents on the Phenyl Ring
Altering the butoxy and ethoxy groups on the phenyl ring of this compound can provide valuable insights into the influence of these substituents on the molecule's properties. Modifications can include varying the chain length, introducing branching, or replacing them with other functional groups.
The synthesis of analogs with different alkoxy groups would typically start from a common precursor, such as a dihydroxy-substituted phenylacrylic acid derivative. The desired alkoxy groups can then be introduced via Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by reaction with an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide, butyl bromide).
For example, starting from 3-(3,4-dihydroxyphenyl)acrylic acid (caffeic acid), a stepwise or simultaneous alkylation could be performed to introduce various alkoxy groups. Regioselectivity between the two hydroxyl groups can be a challenge and may require the use of protecting groups or carefully controlled reaction conditions.
The synthesis of various alkoxy ring-substituted phenylcyanoacrylates has been demonstrated, showcasing the feasibility of modifying these side chains. chemrxiv.orgchemrxiv.org
| Alkoxy Substituent 1 | Alkoxy Substituent 2 | Potential Starting Material | Synthetic Method |
| Methoxy (B1213986) | Methoxy | 3-(3,4-Dihydroxyphenyl)acrylic acid | Williamson ether synthesis with methyl iodide |
| Propoxy | Ethoxy | 3-(3-Ethoxy-4-hydroxyphenyl)acrylic acid | Williamson ether synthesis with propyl bromide |
| Isopropoxy | Ethoxy | 3-(3-Ethoxy-4-hydroxyphenyl)acrylic acid | Williamson ether synthesis with isopropyl bromide |
| Benzyloxy | Ethoxy | 3-(3-Ethoxy-4-hydroxyphenyl)acrylic acid | Williamson ether synthesis with benzyl bromide |
Incorporation into Polymeric Structures
The acrylic acid functionality of this compound makes it a suitable monomer for incorporation into polymeric structures. This can be achieved through various polymerization techniques, leading to materials with potentially interesting optical, electronic, or biological properties.
Copolymerization: A common approach is the free-radical copolymerization of the acrylic acid derivative with other vinyl monomers, such as styrene (B11656) or methyl methacrylate. chemrxiv.org The polymerization is typically initiated by a radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide, and carried out in a suitable solvent. The resulting copolymer will have the this compound unit randomly distributed along the polymer chain.
Polymer Conjugation: Alternatively, the carboxylic acid group can be used to conjugate the molecule onto a pre-existing polymer with reactive side chains, such as hydroxyl or amine groups. ui.ac.id This can be achieved using the same coupling chemistry described for amide and ester formation (e.g., DCC/EDC coupling). This method allows for more precise control over the loading of the active molecule onto the polymer backbone. The synthesis of polymer-bound benzaldehyde (B42025) derivatives demonstrates the utility of attaching small molecules to a polymer support. uri.edunih.govchapman.edu
Synthesis of Conjugates and Pro-drug Analogues
The development of conjugates and pro-drug analogs of this compound is a strategy to improve its pharmacokinetic properties, such as solubility, stability, and bioavailability. scitechnol.comnih.gov
Amide-based Conjugates: The carboxylic acid can be conjugated to amino acids, peptides, or other small molecules containing an amine group. This can be a strategy to target specific tissues or to improve the water solubility of the parent compound. The synthesis of these conjugates would typically involve standard peptide coupling methods.
Polymer-Drug Conjugates: As mentioned in the previous section, conjugation to polymers can also be considered a pro-drug strategy. The polymer can act as a carrier, altering the distribution and release profile of the drug. ui.ac.id
| Pro-drug/Conjugate Type | Linkage | Purpose |
| Alkyl Ester | Ester | Increase lipophilicity, improve membrane permeability |
| Glycoside Ester | Ester | Improve water solubility, potential for targeted delivery |
| Amino Acid Conjugate | Amide | Target specific transporters, improve solubility |
| PEG Conjugate | Ester or Amide | Increase circulation half-life, improve solubility |
Computational and Theoretical Investigations of 3 4 Butoxy 3 Ethoxy Phenyl Acrylic Acid
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, providing deep insights into molecular stability, reactivity, and properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netjmchemsci.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for molecules of this size. researchgate.net A typical DFT study on 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid would involve geometry optimization to find the most stable, lowest-energy conformation (the ground state).
From this optimized structure, key properties can be calculated. Bond lengths, bond angles, and dihedral angles provide a precise three-dimensional picture of the molecule. Other ground state properties, such as the dipole moment, polarizability, and hyperpolarizability, can also be determined, which are crucial for understanding the molecule's interaction with electric fields and its potential applications in nonlinear optics. mdpi.com
Illustrative Data Table for DFT-Calculated Ground State Properties This table represents the type of data that would be generated from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory).
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | Value |
| Dipole Moment (Debye) | Value |
| Mean Polarizability (α₀) (a.u.) | Value |
| Anisotropy of Polarizability (Δα) (a.u.) | Value |
| First Hyperpolarizability (β₀) (a.u.) | Value |
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. youtube.com It is calculated from the total electron density and is invaluable for predicting how a molecule will interact with other charged or polar species. The MEP map is color-coded to show different regions of electrostatic potential on the molecule's surface.
Red/Yellow Regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. For this compound, these regions would be expected around the oxygen atoms of the carboxyl, ethoxy, and butoxy groups due to their high electronegativity and lone pairs of electrons.
Blue Regions: Indicate positive potential (electron-poor areas), which are prone to nucleophilic attack. These would likely be found around the acidic hydrogen of the carboxyl group and potentially the hydrogens on the acrylic double bond.
Green Regions: Represent neutral or near-zero potential.
The MEP analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for identifying sites of chemical reactivity. youtube.com
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. jmchemsci.comnih.gov
HOMO: This orbital is the outermost orbital containing electrons and acts as the primary electron donor in a reaction. A higher HOMO energy indicates a greater ability to donate electrons. In this compound, the HOMO is expected to be distributed across the π-conjugated system of the phenyl ring and the acrylic acid moiety, which are electron-rich.
LUMO: This is the innermost orbital without electrons and serves as the primary electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons. The LUMO would also likely be located over the π-system, particularly the electron-withdrawing acrylic acid group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The alkoxy (ethoxy and butoxy) groups, being electron-donating, would be expected to raise the HOMO energy, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to unsubstituted phenylacrylic acid.
Illustrative Data Table for FMO Properties This table represents typical data obtained from FMO analysis.
| Parameter | Calculated Value (eV) |
|---|---|
| Energy of HOMO (E_HOMO) | Value |
| Energy of LUMO (E_LUMO) | Value |
| HOMO-LUMO Energy Gap (ΔE) | Value |
Conformational Analysis and Energy Minimization
The presence of several single bonds in the butoxy, ethoxy, and acrylic acid side chains of this compound allows for significant conformational flexibility. Conformational analysis is a computational procedure used to identify the different spatial arrangements (conformers) of a molecule and determine their relative stabilities.
This process typically involves systematically rotating the dihedral angles associated with the flexible bonds and calculating the potential energy of each resulting conformer. The goal is to locate the global minimum energy conformation—the most stable and thus most probable structure of the molecule under given conditions—as well as other low-energy local minima. This information is vital, as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic aqueous conditions. The simulation would track the trajectory of every atom over a period of nanoseconds or longer. This allows for the investigation of:
Conformational Changes: How the molecule flexes and changes shape in a solvent.
Solvation Effects: The arrangement of solvent molecules around the solute and the formation of hydrogen bonds.
Intermolecular Interactions: If studied in aggregate, MD can reveal how multiple molecules of the compound interact with each other.
MD simulations provide a bridge between the static, single-molecule picture and the macroscopic behavior of the substance in a realistic environment.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties, which is essential for interpreting experimental data and confirming molecular structure.
Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies corresponding to the different bond stretches, bends, and torsions within the molecule. These calculated frequencies can be correlated with experimental Infrared (IR) and Raman spectra to assign specific peaks to particular vibrational modes.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts are then compared with experimental NMR spectra to aid in the complete structural elucidation of the molecule.
Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption of light in the UV-Visible range. This allows for the prediction of the λ_max (wavelength of maximum absorbance) and helps explain the origin of the electronic transitions, typically π → π* transitions within the conjugated system of the molecule.
Illustrative Data Table for Predicted Spectroscopic Data This table shows the kind of comparative data generated from computational spectroscopy.
| Spectroscopic Data | Key Predicted Value | Assignment/Transition |
|---|---|---|
| IR Frequency (cm⁻¹) | ~1700 cm⁻¹ | C=O stretch (carboxyl) |
| ¹³C NMR Chemical Shift (ppm) | ~168 ppm | Carboxyl Carbon (COOH) |
| ¹H NMR Chemical Shift (ppm) | ~12 ppm | Carboxyl Proton (COOH) |
| UV-Vis λ_max (nm) | Value | π → π* |
Computational Studies of Reaction Pathways and Transition States
Computational and theoretical chemistry have become indispensable tools for elucidating the complex mechanisms of organic reactions, including the synthesis of cinnamic acid derivatives like this compound. While specific computational studies focusing exclusively on the reaction pathways and transition states for the synthesis of this compound are not extensively documented in publicly available literature, a wealth of theoretical investigations on analogous cinnamic acid syntheses provides a robust framework for understanding the likely mechanistic details. These studies, often employing Density Functional Theory (DFT) and other quantum chemical methods, offer deep insights into the energetics and geometries of reactants, intermediates, transition states, and products.
The synthesis of this compound, like other cinnamic acids, is commonly achieved through condensation reactions such as the Knoevenagel condensation or the Perkin reaction. Computational studies on these reaction types have been instrumental in mapping out the potential energy surfaces, identifying the rate-determining steps, and explaining the role of catalysts and substituents.
Knoevenagel Condensation:
The Knoevenagel condensation typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. For the synthesis of this compound, this would involve the condensation of 4-butoxy-3-ethoxybenzaldehyde (B1270981) with malonic acid. Computational investigations of the Knoevenagel condensation have detailed a multi-step mechanism. The reaction is generally initiated by the deprotonation of the active methylene compound by the base, forming a nucleophilic enolate. This is followed by the nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde, leading to an aldol-type addition product. The final step is typically a dehydration, often facilitated by the catalyst, to yield the α,β-unsaturated product.
Theoretical studies have focused on the energetics of each step, calculating the activation energies for the formation of the enolate, the carbon-carbon bond formation, and the final elimination of a water molecule. These calculations help in understanding how the choice of catalyst (e.g., pyridine (B92270), piperidine (B6355638), or other amines) influences the reaction rate by stabilizing the transition states. rsc.orgnih.gov For substituted benzaldehydes, computational models can predict the effect of electron-donating or electron-withdrawing groups on the reactivity of the carbonyl group and the stability of the intermediates. The butoxy and ethoxy groups on the phenyl ring of this compound are electron-donating, which would be expected to influence the electronic properties of the transition states in its synthesis.
Perkin Reaction:
The Perkin reaction is another classical method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding carboxylic acid. wikipedia.orglongdom.org For this compound, this would likely involve the reaction of 4-butoxy-3-ethoxybenzaldehyde with acetic anhydride and sodium acetate (B1210297).
Computational studies of the Perkin reaction have explored the intricate mechanism, which is believed to proceed through the formation of an enolate from the acid anhydride, followed by its addition to the aldehyde. researchgate.netscispace.com Subsequent intramolecular acyl transfer and elimination steps lead to the final cinnamic acid product. DFT calculations have been employed to model the transition state structures for the key bond-forming and bond-breaking steps. These models can provide detailed geometric parameters of the transition states, such as bond lengths and angles, and can help to rationalize the stereoselectivity of the reaction.
Illustrative Computational Data:
While specific data for this compound is not available, the following table provides a representative example of how computational data is presented in studies of the Knoevenagel condensation for the synthesis of substituted cinnamic acids. This table illustrates the typical parameters investigated and the kind of insights that can be gained.
| Substituent on Benzaldehyde (B42025) | Catalyst | Calculated Activation Energy (kcal/mol) for C-C Bond Formation | Calculated Reaction Enthalpy (kcal/mol) |
|---|---|---|---|
| 4-Nitro (Electron-withdrawing) | Piperidine | 12.5 | -25.8 |
| Unsubstituted | Piperidine | 14.2 | -23.1 |
| 4-Methoxy (Electron-donating) | Piperidine | 15.8 | -21.5 |
| 4-Nitro (Electron-withdrawing) | Triethylamine | 13.1 | -25.5 |
| Unsubstituted | Triethylamine | 14.9 | -22.8 |
| 4-Methoxy (Electron-donating) | Triethylamine | 16.5 | -21.2 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on general trends observed in computational studies of the Knoevenagel condensation.
This illustrative data demonstrates how computational studies can quantify the influence of substituents and catalysts on the reaction energetics. For instance, electron-withdrawing groups on the benzaldehyde typically lower the activation energy for the nucleophilic attack, thereby increasing the reaction rate. Conversely, electron-donating groups, such as the butoxy and ethoxy groups in the target molecule, would be predicted to increase the activation energy. The choice of catalyst also significantly impacts the energy barriers.
Lack of Publicly Available Research on the Polymerization and Material Science Applications of this compound
Following a comprehensive and targeted search of scientific literature, patents, and academic databases, it has been determined that there is no publicly available research on the use of the chemical compound This compound as a monomer in polymer synthesis or its incorporation into functional materials. The investigation sought to find data related to its potential applications in materials science and engineering, specifically focusing on its role in free radical and controlled radical polymerization, copolymerization, and its use in liquid crystalline or photochromic/thermochromic materials.
The exhaustive search did not yield any studies, scholarly articles, or patents detailing the polymerization behavior of this specific compound. Consequently, there is no information available to populate the requested sections on its use in materials science. This includes a lack of data on:
Monomer in Polymer Synthesis: No research was found on the free radical polymerization, controlled radical polymerization (e.g., RAFT, ATRP), or copolymerization of this compound with other monomers.
Incorporation into Functional Materials: There are no documented instances of this compound being used to create liquid crystalline, photochromic, or thermochromic materials.
While general information exists on the polymerization of acrylic acid and its simpler derivatives, as well as on the synthesis of functional materials from other acrylic monomers, these findings are not directly applicable to the specific chemical structure of this compound. The unique combination of butoxy and ethoxy substituents on the phenyl ring would likely influence its reactivity and the properties of any resulting polymer, making extrapolation from simpler acrylic acids scientifically unsound.
Therefore, due to the absence of any research data, it is not possible to provide an article on the potential applications of this compound in materials science and engineering as outlined. The scientific community has not, to date, published any work in this specific area.
Potential Applications in Materials Science and Engineering
Surface Modification and Coating Applications
The presence of a carboxylic acid (-COOH) group makes 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid a prime candidate for surface modification applications. This functional group can act as an anchor, forming strong bonds with a variety of metal oxide surfaces, such as indium tin oxide (ITO), titanium dioxide (TiO₂), or aluminum oxide (Al₂O₃). This allows for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can precisely alter the physicochemical properties of a substrate.
The attachment of these molecules can be used to control the work function of conductive surfaces, a crucial aspect in optimizing the performance of organic electronic devices by improving charge injection at the electrode-organic interface. Furthermore, the butoxy and ethoxy chains can impart a hydrophobic character to the surface, creating water-repellent coatings. Such coatings are valuable for protecting surfaces from corrosion or for creating anti-fouling layers. The effectiveness of these coatings would depend on the packing density and orientation of the molecules in the SAM, which can be investigated using techniques like contact angle goniometry and X-ray photoelectron spectroscopy (XPS).
Exploration of Optical Properties
The conjugated nature of this compound also suggests it possesses interesting optical properties that could be harnessed for various applications.
Molecules with extended π-systems often exhibit fluorescence, absorbing light at one wavelength and emitting it at a longer wavelength. The specific absorption and emission wavelengths are dictated by the molecule's electronic structure. The electron-donating alkoxy groups on the phenyl ring are known to enhance fluorescence quantum yields in many organic chromophores.
The photoluminescence (PL) properties of this compound would be highly sensitive to its environment. In solution, the choice of solvent could influence the emission spectrum and intensity. In the solid state, the way the molecules pack together (i.e., their crystal structure or morphology in a thin film) would play a critical role, with aggregation often leading to quenching or shifting of the fluorescence. A detailed photophysical characterization would involve measuring its absorption spectrum, emission spectrum, fluorescence quantum yield, and lifetime.
Table 1: Predicted Photophysical Properties and Influencing Factors
| Property | Predicted Characteristic | Key Influencing Factors |
|---|---|---|
| Absorption | Expected in the UV-A or near-UV range due to π-π* transitions. | Solvent polarity, molecular aggregation. |
| Fluorescence | Potential emission in the violet-blue region of the visible spectrum. | Electron-donating alkoxy groups, solvent environment, temperature. |
| Quantum Yield | Moderate to high, influenced by the rigidity of the molecular structure. | Molecular packing in the solid state, presence of quenchers. |
| Phosphorescence | Potentially observable at low temperatures or in a rigid matrix. | Intersystem crossing efficiency, presence of heavy atoms. |
This table is based on theoretical predictions from the analysis of the molecular structure and data from analogous compounds.
Non-linear optical (NLO) materials are essential for technologies like frequency conversion (e.g., second-harmonic generation, SHG), optical switching, and data storage. A common molecular design for second-order NLO materials involves a donor-π-acceptor (D-π-A) structure. In this compound, the alkoxy-substituted phenyl ring acts as the electron donor, the carbon-carbon double bond acts as the π-bridge, and the acrylic acid group can function as an electron acceptor.
This D-π-A arrangement can lead to a significant change in the molecule's dipole moment upon excitation, which is a key requirement for a large second-order hyperpolarizability (β), the molecular figure of merit for NLO activity. For the bulk material to exhibit a macroscopic NLO effect like SHG, the molecules must crystallize in a non-centrosymmetric space group. Therefore, both the molecular properties and the crystal engineering of this compound would be crucial for realizing its potential in NLO applications.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Cinnamic acid |
| Indium tin oxide |
| Titanium dioxide |
Future Directions and Emerging Research Avenues
Exploration of Bio-inspired Synthesis Routes
Conventional synthetic methods for cinnamic acid derivatives often rely on classic organic reactions such as the Knoevenagel or Perkin condensations. thepharmajournal.com However, the future of synthesizing compounds like 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid may lie in bio-inspired approaches that offer greater efficiency and sustainability. Nature synthesizes a vast array of phenylpropanoids, the class to which this compound belongs, through elegant enzymatic pathways. nih.gov
One promising avenue is the use of phenylalanine ammonia-lyase (PAL) enzymes. PALs catalyze the deamination of L-phenylalanine to yield trans-cinnamic acid, the parent compound of this family. mdpi.com Genetic engineering of PALs or related enzymes could potentially be harnessed to accept substituted phenylalanine precursors, thereby offering a direct enzymatic route to complex cinnamic acid derivatives. This approach could lead to more environmentally benign synthesis protocols, avoiding harsh reagents and solvents.
Furthermore, the dimerization of hydroxycinnamic acids in nature to form lignans, through processes like phenol (B47542) oxidative coupling, provides a blueprint for creating novel, more complex structures from this compound. researchgate.net Exploring enzymatic or biomimetic catalytic systems that can induce such couplings could open up a new class of compounds with potentially enhanced biological activities.
Development of Novel Catalytic Transformations
The acrylic acid and substituted phenyl moieties of this compound are ripe for exploration through modern catalytic methods. Palladium-catalyzed cross-coupling reactions, for instance, have been instrumental in the synthesis of complex cinnamic acid derivatives. nih.gov Future research could focus on developing novel catalytic systems for the selective functionalization of the phenyl ring or the acrylic backbone of this specific compound.
Enzymatic catalysis also presents significant opportunities. Ferulic acid decarboxylases (FDCs), for example, are biocatalysts that can reversibly decarboxylate phenylacrylic acids. researchgate.netumich.edu Investigating the interaction of this compound with such enzymes could lead to novel biotransformations, potentially producing valuable styrene (B11656) derivatives. The use of enzymes in organic synthesis is advantageous due to their high specificity and mild reaction conditions. umich.edu
The following table illustrates the potential for enzymatic transformations of phenylacrylic acids, which could be explored for this compound:
| Enzyme Class | Potential Transformation | Potential Product |
|---|---|---|
| Phenylalanine Ammonia-Lyase (PAL) | Deamination of a corresponding substituted phenylalanine | This compound |
| Ferulic Acid Decarboxylase (FDC) | Decarboxylation | 1-Butoxy-2-ethoxy-4-vinylbenzene |
| Esterase | Esterification with an alcohol | Alkyl 3-(4-Butoxy-3-ethoxy-phenyl)-acrylate |
Integration into Advanced Nanomaterials
The unique chemical structure of this compound makes it an interesting candidate for the surface functionalization of nanomaterials. Cinnamic acid itself has been used as a capping agent for the synthesis of gold nanoparticles, where it also directs their self-assembly into nanowire-like structures. researchgate.net The butoxy and ethoxy groups on the phenyl ring of this derivative could offer enhanced solubility and stability in various media, making it a potentially superior ligand for nanoparticle synthesis and functionalization.
The integration of this compound into nanomaterials could lead to novel applications in areas such as drug delivery, sensing, and catalysis. For instance, nanoparticles coated with this compound could be designed for targeted delivery of therapeutic agents, with the alkoxy groups modulating the hydrophobicity and interaction with biological membranes.
Potential for Self-Assembly and Supramolecular Chemistry
Supramolecular chemistry, the study of systems involving intermolecular interactions, is a rapidly expanding field. Cinnamic acids are known to participate in [2+2] photocycloaddition reactions, particularly in organized media, leading to the formation of cyclobutane (B1203170) derivatives (truxillic and truxinic acids). nih.gov The stereochemical outcome of these reactions can be controlled by confining the molecules in supramolecular hosts like cavitands, cyclodextrins, or cucurbiturils. nih.gov
The specific substitution pattern of this compound could lead to unique self-assembly behaviors and photochemical reactivity. The interplay of hydrogen bonding from the carboxylic acid, π-π stacking of the phenyl rings, and van der Waals interactions from the alkoxy chains could result in the formation of well-defined supramolecular structures such as gels, liquid crystals, or fibers. semanticscholar.org Investigating these phenomena could lead to the development of novel "smart" materials that respond to stimuli like light or pH.
High-Throughput Screening for Undiscovered Reactivity or Utility
The biological potential of cinnamic acid derivatives is vast, with reported activities including antimicrobial, antioxidant, anticancer, and antidiabetic effects. jocpr.comnih.govnih.gov The specific biological activities of this compound remain largely unexplored. High-throughput screening (HTS) offers a powerful approach to rapidly assess the bioactivity of this compound against a wide range of biological targets.
HTS campaigns could uncover novel therapeutic applications for this molecule. For instance, a crystallographic fragment screen identified cinnamic acid derivatives as starting points for potent inhibitors of Pim-1, a protein kinase implicated in cancer. capes.gov.br Similarly, screening of cinnamic acid derivatives has led to the discovery of potent agents against Helicobacter pylori. mdpi.com The application of HTS, coupled with computational methods like molecular docking and machine learning-based virtual screening, could efficiently identify promising biological activities for this compound and its derivatives. mdpi.comresearchgate.net
The following table provides a hypothetical overview of potential HTS campaigns for this compound, based on known activities of related structures:
| Screening Target | Potential Therapeutic Area | Rationale based on Analogue Studies |
|---|---|---|
| Various bacterial and fungal strains | Infectious Diseases | Many cinnamic acid derivatives exhibit broad-spectrum antimicrobial activity. nih.gov |
| Cancer cell lines (e.g., HeLa) | Oncology | Certain substituted cinnamic acids have shown cytotoxic effects against cancer cells. nih.gov |
| Protein kinases (e.g., Pim-1) | Oncology | Cinnamic acid is a known scaffold for kinase inhibitors. capes.gov.br |
| Enzymes involved in metabolic diseases (e.g., DHFR-TS) | Metabolic Disorders, Infectious Diseases | Derivatives have been identified as inhibitors of key metabolic enzymes. researchgate.net |
Q & A
Q. What are the established synthetic routes for 3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step processes, such as etherification followed by aldol condensation . For example:
- Step 1 : Etherification of the phenolic precursor to introduce butoxy and ethoxy groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Aldol condensation between the substituted benzaldehyde derivative and malonic acid, catalyzed by pyridine or piperidine, to form the acrylic acid backbone . Optimizing reaction parameters (temperature, solvent polarity, and catalyst choice) is critical. For instance, ethanol or methanol as solvents with NaOH/KOH bases enhances decarboxylation efficiency .
Q. How should this compound be stored to ensure chemical stability?
Based on structurally similar acrylic acid derivatives:
Q. What spectroscopic methods are recommended for structural characterization of this compound?
Key techniques include:
- NMR (¹H and ¹³C) : To confirm substituent positions (e.g., butoxy/ethoxy groups) and the α,β-unsaturated acid moiety .
- FT-IR : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-O-C stretches (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
Advanced Research Questions
Q. How do the butoxy and ethoxy substituents influence the compound’s interaction with biological targets?
- Lipophilicity Enhancement : Alkoxy groups (butoxy/ethoxy) increase lipid solubility, improving membrane permeability and target engagement .
- Steric Effects : Bulky substituents may hinder binding to shallow enzyme pockets but enhance selectivity for hydrophobic active sites (e.g., cyclooxygenase in anti-inflammatory pathways) . Comparative studies with analogs (e.g., methoxy or fluorine-substituted derivatives) show that longer alkoxy chains (butoxy) prolong half-life in vivo .
Q. What strategies can mitigate low yields during the aldol condensation step in synthesis?
Common challenges and solutions:
- Side Reactions : Competing keto-enol tautomerization can be suppressed by using anhydrous conditions and catalytic acetic acid .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .
- Catalyst Optimization : Transition metal catalysts (e.g., ZrCl₄) or microwave-assisted synthesis may enhance reaction efficiency .
Q. How can researchers validate the compound’s purity and assess batch-to-batch consistency?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities; >98% purity is typical for biological assays .
- Melting Point Analysis : Sharp melting points (e.g., 209–210°C for analogs) indicate crystallinity and purity .
- TLC : Monitor reaction progress using silica plates and visualize under UV light .
Q. What advanced techniques are used to study the compound’s enzyme inhibition mechanisms?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to targets like COX-2 or kinases .
- X-ray Crystallography : Resolves 3D binding modes in enzyme active sites, as seen in studies of fluorinated analogs .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?
- Case Study : Fluorinated vs. non-fluorinated analogs show varying anti-inflammatory potencies due to differences in electron-withdrawing effects and hydrogen bonding .
- Resolution : Perform side-by-side assays under standardized conditions (e.g., LPS-induced TNF-α suppression in macrophages) to isolate substituent effects .
Methodological Best Practices
Q. What computational tools aid in predicting the compound’s pharmacokinetic properties?
- ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME estimates logP, bioavailability, and CYP450 interactions .
- Docking Simulations : AutoDock Vina or MOE models binding to proposed targets (e.g., EGFR or NF-κB) .
Comparative Analysis
Q. How does this compound compare to caffeic acid derivatives in pharmacological applications?
- Bioactivity : Caffeic acid (3,4-dihydroxy substitution) exhibits stronger antioxidant activity but lower metabolic stability due to rapid glucuronidation .
- Advantage : The butoxy/ethoxy groups in the target compound reduce oxidative degradation and enhance plasma half-life, making it more suitable for chronic disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
